Isodecyl salicylate

Description

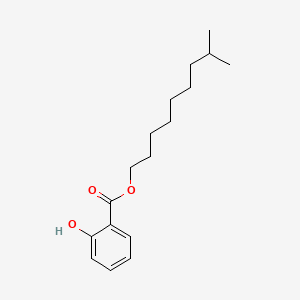

Structure

3D Structure

Properties

IUPAC Name |

8-methylnonyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-14(2)10-6-4-3-5-9-13-20-17(19)15-11-7-8-12-16(15)18/h7-8,11-12,14,18H,3-6,9-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTNSWOJMXNNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010022 | |

| Record name | 8-Methylnonyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85252-25-1, 1027820-56-9 | |

| Record name | Isodecyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085252251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methylnonyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7097PFP4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Isodecyl Salicylate (B1505791)

This technical guide provides a comprehensive overview of the chemical and physical properties of isodecyl salicylate, its synthesis, analytical protocols, and its putative mechanism of action based on its classification as a salicylate derivative.

Chemical Identity and Physical Properties

This compound is the ester formed from salicylic (B10762653) acid and isodecyl alcohol.[1][2] Its branched isodecyl group enhances lipid solubility and reduces crystallinity, which improves its miscibility in hydrophobic formulations.[3] It is primarily used in the cosmetics industry as a skin conditioning and antistatic agent.[4][5]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 8-methylnonyl 2-hydroxybenzoate[6] |

| Synonyms | This compound, Keratoplast, EDESAL, DERMOL IDSA[6] |

| CAS Number | 85252-25-1[7] |

| EC Number | 286-542-0[4] |

| Molecular Formula | C₁₇H₂₆O₃[8] |

| Molecular Weight | 278.39 g/mol [9] |

| InChI Key | PJTNSWOJMXNNFG-UHFFFAOYSA-N[6] |

| Canonical SMILES | CC(C)CCCCCCCOC(=O)C1=CC=CC=C1O[6] |

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 362.66 °C (at 760 mm Hg) | Estimated[10] |

| Flash Point | 138.40 °C (281.00 °F) | Estimated[10] |

| Water Solubility | 0.07222 mg/L (at 25 °C) | Estimated[10] |

| logP (Octanol/Water) | 6.83 - 7.6 | Estimated[10] |

| Topological Polar Surface Area | 46.5 Ų | Computed[6] |

| Density | No Data Available | [8] |

| Melting Point | No Data Available | [11] |

Synthesis and Purification

This compound is commercially synthesized via the Fischer esterification of salicylic acid with isodecyl alcohol.[3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or through enzymatic methods.[3]

Synthesis Workflow

The following diagram illustrates a typical laboratory-scale synthesis and purification workflow for this compound.

Experimental Protocol: Fischer Esterification

This protocol describes a representative procedure for synthesizing this compound.

-

Reactant Setup : In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid (1.0 eq), isodecyl alcohol (1.5 eq), and toluene (B28343) (approx. 2 mL per gram of salicylic acid).

-

Catalysis : While stirring, cautiously add concentrated sulfuric acid (0.05 eq) to the mixture.

-

Reaction : Heat the mixture to reflux (approximately 110-120°C).[3] Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-8 hours).

-

Workup : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine.

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[3] Purity should be assessed by HPLC or GC-MS.[3]

Analytical Characterization

Analytical techniques are essential for confirming the structure and purity of synthesized this compound.

Spectroscopic Data (Predicted)

Experimental spectra for this compound are not widely published. The following table outlines the predicted key spectral features based on its chemical structure and data from analogous salicylate esters.[12][13][14][15][16][17]

| Technique | Predicted Features |

| ¹H NMR | ~10.5-11.0 ppm (s, 1H) : Phenolic -OH proton. ~7.8-8.0 ppm (dd, 1H) : Aromatic proton ortho to C=O. ~7.4-7.6 ppm (t, 1H) : Aromatic proton para to -OH. ~6.8-7.0 ppm (m, 2H) : Remaining aromatic protons. ~4.2-4.4 ppm (t, 2H) : -OCH₂- protons of the ester. ~0.8-1.8 ppm (m, ~19H) : Protons of the branched isodecyl chain. |

| ¹³C NMR | ~170 ppm : Ester carbonyl carbon (C=O). ~161 ppm : Aromatic carbon attached to -OH. ~115-136 ppm : Aromatic carbons. ~65 ppm : -OCH₂- carbon of the ester. ~14-40 ppm : Carbons of the isodecyl chain. |

| FT-IR (cm⁻¹) | ~3200-3000 (broad) : O-H stretch (phenolic). ~2950-2850 : C-H stretch (aliphatic). ~1700-1680 (strong) : C=O stretch (ester). ~1600, 1480 : C=C stretch (aromatic). ~1250-1200 : C-O stretch (ester). |

| Mass Spec. (EI) | Molecular Ion [M]⁺ : m/z 278. Key Fragments : m/z 138 (loss of isodecene), m/z 121 (salicyloyl cation), m/z 120 (hydroxybenzoyl cation).[13][14] |

Experimental Protocol: HPLC Analysis

This protocol provides a representative reverse-phase HPLC method for the quantification and purity analysis of this compound, adapted from methods for similar compounds.[18][19]

-

Instrumentation : HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) with 0.1% phosphoric acid or formic acid.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.[19]

-

Detection : UV detection at approximately 303-305 nm.[3][19]

-

Sample Preparation : Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve. Samples should be filtered through a 0.45 µm filter before injection.

-

Injection Volume : 10-20 µL.

Biological Activity and Mechanism of Action

While specific studies on the pharmacological activity of this compound are limited, its action can be inferred from the well-documented behavior of the salicylate class of molecules. Salicylates are known non-steroidal anti-inflammatory drugs (NSAIDs).[20]

General Mechanism of Action for Salicylates

The primary anti-inflammatory mechanism of salicylates involves the modulation of the arachidonic acid cascade.[20] They inhibit the activity of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins.[20] Prostaglandins are key mediators of inflammation, pain, and fever.[20] Some studies also suggest that salicylates can suppress the gene expression of COX-2, further reducing the inflammatory response.[21][22]

The following diagram illustrates this proposed signaling pathway.

Safety and Toxicology

This compound has been reviewed by the Cosmetic Ingredient Review (CIR) panel, which concluded it is safe for use in cosmetics under current practices, provided the formulation is non-irritating and non-sensitizing.[6] The Environmental Working Group (EWG) gives it a low hazard score, with limited concerns regarding cancer, allergies, or reproductive toxicity based on available data.[1] It is not classified as a hazardous substance according to GHS criteria.[8]

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are representative and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. ewg.org [ewg.org]

- 2. paulaschoice.co.uk [paulaschoice.co.uk]

- 3. This compound|CAS 85252-25-1|Supplier [benchchem.com]

- 4. This compound (Explained + Products) [incidecoder.com]

- 5. incibeauty.com [incibeauty.com]

- 6. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 85252-25-1 [m.chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. This compound, 85252-25-1 [thegoodscentscompany.com]

- 11. EPI System Information for this compound 85252-25-1 [thegoodscentscompany.com]

- 12. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Isobutyl salicylate (87-19-4) MS spectrum [chemicalbook.com]

- 14. Methyl salicylate [webbook.nist.gov]

- 15. Isopropyl salicylate(607-85-2) 13C NMR spectrum [chemicalbook.com]

- 16. ethyl salicylate(118-61-6) 1H NMR spectrum [chemicalbook.com]

- 17. Isobutyl salicylate (87-19-4) 1H NMR spectrum [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. turkjps.org [turkjps.org]

- 20. webofjournals.com [webofjournals.com]

- 21. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isodecyl Salicylate (C17H26O3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isodecyl salicylate (B1505791), a salicylic (B10762653) acid ester utilized in cosmetic and dermatological formulations. It covers its chemical and physical properties, synthesis, mechanisms of action, and relevant experimental data, designed to be a valuable resource for research and development.

Molecular and Physicochemical Properties

Isodecyl salicylate, with the IUPAC name 8-methylnonyl 2-hydroxybenzoate, is the ester formed from salicylic acid and isodecyl alcohol.[1][2] Its lipophilic nature, conferred by the isodecyl chain, makes it an effective skin-conditioning agent and emollient.[3][4]

Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C17H26O3[1][2][5] |

| Molecular Weight | 278.39 g/mol [4][5] |

| IUPAC Name | 8-methylnonyl 2-hydroxybenzoate[1][2] |

| CAS Number | 85252-25-1[1] |

| Synonyms | This compound, Keratoplast, EDESAL, DERMOL IDSA[1][6] |

Physicochemical Data

The following table summarizes key physicochemical properties of this compound. It is important to note that many of the available data points are estimated values derived from computational models.

| Property | Value | Source |

| Boiling Point | 362.66 °C (at 760 mm Hg) | (est.)[7] |

| Flash Point | 138.40 °C | (est.)[7] |

| Water Solubility | 0.07222 mg/L (at 25 °C) | (est.)[7] |

| logP (o/w) | 6.833 | (est.)[7] |

Synthesis of this compound

This compound is synthesized via the Fischer esterification of salicylic acid with isodecyl alcohol, typically in the presence of an acid catalyst.[8] This reaction is reversible and requires conditions that drive the equilibrium toward the formation of the ester product, such as the removal of water as it is formed.

General Synthesis Workflow

The synthesis process involves the reaction of the starting materials with a catalyst, followed by a workup procedure to neutralize the catalyst and remove unreacted starting materials, and a final purification step.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

The following is a generalized experimental protocol for the synthesis of this compound, adapted from standard procedures for salicylate ester synthesis.[6][8][9]

Materials and Reagents:

-

Salicylic Acid

-

Isodecyl Alcohol (a molar excess, e.g., 2-3 equivalents, is recommended)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Toluene (for azeotropic removal of water, optional)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Dichloromethane (B109758) or Ethyl Acetate (for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), combine salicylic acid and isodecyl alcohol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reaction: Heat the mixture to reflux. The reaction temperature will depend on the boiling point of the alcohol. Monitor the reaction progress (e.g., by TLC or by measuring the amount of water collected in the Dean-Stark trap). The reaction is typically run for several hours.

-

Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the residue with an organic solvent like dichloromethane or ethyl acetate.

-

Work-up: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:

-

5% sodium bicarbonate solution to neutralize the sulfuric acid catalyst and remove any unreacted salicylic acid. Repeat until effervescence ceases.

-

Water.

-

Brine to aid in the separation of the layers.

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. For higher purity, the crude this compound can be purified by vacuum distillation or column chromatography.[8]

-

Analysis: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and GC-MS.

Mechanism of Action and Biological Activity

The biological activity of this compound is primarily attributed to its salicylic acid component. Upon topical application, the ester can be hydrolyzed in the dermal and subcutaneous tissues, releasing salicylic acid.[10] It exerts anti-inflammatory, keratolytic, and skin-conditioning effects.

Anti-Inflammatory Signaling Pathway

Salicylic acid is known to modulate inflammatory pathways in the skin. A key mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which reduces the synthesis of pro-inflammatory prostaglandins. Additionally, salicylic acid can suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the transcription of various pro-inflammatory cytokines.[5][11]

Caption: Anti-inflammatory signaling pathway of the salicylic acid moiety.

Effects on Sebocytes and Skin Barrier

In the context of acne treatment, salicylic acid has been shown to decrease lipogenesis in sebocytes by downregulating the adenosine (B11128) monophosphate-activated protein kinase (AMPK)/sterol response element-binding protein-1 (SREBP-1) pathway.[5] Furthermore, studies on topical salicylic acid indicate it can improve skin barrier function, likely through the regulation of the PPAR (Peroxisome Proliferator-Activated Receptor) signaling pathway, which is involved in lipid metabolism and keratinocyte differentiation.

Efficacy and Safety Data

Quantitative Efficacy Data

While specific clinical trial data for this compound is limited, extensive research on its active component, salicylic acid, provides strong evidence of its efficacy, particularly in the treatment of acne vulgaris.

| Parameter | Result | Study Details | Source |

| Acne Severity (IGA Score) | 23.81% reduction in 21 days | 2% salicylic acid gel applied twice daily on subjects with mild-to-moderate acne. | [5][10] |

| Sebum Levels | 23.65% decrease in 21 days | Measured on the forehead of subjects using a 2% salicylic acid gel. | [5][10] |

| Skin Hydration | 40.5% increase in 21 days | Measured via Corneometer on subjects using a 2% salicylic acid gel. | [5][10] |

| Transepidermal Water Loss (TEWL) | 49.26% decrease in 21 days | Indicated an enhanced skin barrier function in subjects using a 2% salicylic acid gel. | [5][10] |

| Skin Penetration | ~50% penetration over 24 hours | Assessed using Franz diffusion cells on human skin samples. | [8] |

Safety and Toxicology Data

This compound is considered safe for use in cosmetic products at current concentrations.[12] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded it is safe when formulated to be non-irritating.[1][13]

| Test Type | Species | Result | Source |

| Acute Oral Toxicity | Rat | LD50 > 4.83 g/kg (No toxicity observed at this level) | [13] |

| Skin Irritation | Rabbit | Non-irritating | [14] |

| Ocular Irritation | Rabbit | Non-irritating | [14] |

| Genotoxicity | In vitro/In vivo | Generally negative | [14] |

Experimental Methodologies

Skin Permeation Study: Franz Diffusion Cell

In vitro skin permeation studies are crucial for evaluating the delivery of topical active ingredients. The Franz diffusion cell is the standard apparatus for this purpose.[15]

Protocol Outline:

-

Skin Preparation: Excised human or animal (e.g., porcine) skin is used. The subcutaneous fat is removed, and the skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments, with the stratum corneum facing the donor side.[4]

-

Apparatus Setup: The receptor compartment is filled with a physiologically relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32-37 °C to simulate skin surface temperature. The solution is stirred continuously.[16][17]

-

Dosing: A finite dose of the formulation containing this compound is applied evenly to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., over 24-48 hours), aliquots are withdrawn from the receptor fluid for analysis. The withdrawn volume is replaced with fresh, pre-warmed buffer.[17]

-

Analysis: The concentration of the permeated substance (this compound and/or salicylic acid) in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[4]

-

Data Analysis: The cumulative amount of the substance permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated from the linear portion of this plot.

Clinical Efficacy Study: Acne Vulgaris

This protocol outlines a typical design for a clinical study evaluating the efficacy of a topical anti-acne product.

Protocol Outline:

-

Study Design: An open-label, baseline-controlled clinical study.

-

Participants: A cohort of subjects (e.g., n=20-40) with mild-to-moderate facial acne vulgaris (e.g., Investigator's Global Assessment [IGA] score of 2-3).[3][10]

-

Intervention: Participants are instructed to apply the test product (e.g., a gel or cream containing the active ingredient) to the affected facial areas twice daily for a specified period (e.g., 4-8 weeks).[3]

-

Assessments:

-

Efficacy:

-

Investigator Assessments: IGA scores and lesion counts (inflammatory and non-inflammatory) are evaluated at baseline and at subsequent follow-up visits (e.g., weekly or bi-weekly).[10][18]

-

Instrumental Measurements: Non-invasive instruments are used to measure skin parameters such as sebum levels (Sebumeter®), skin hydration (Corneometer®), and transepidermal water loss (TEWL) (Tewameter®).[5][10]

-

-

Safety and Tolerability: Cutaneous irritation (erythema, scaling, dryness, stinging/burning) is assessed by the investigator at each visit. Adverse events are recorded.[18]

-

Subject Satisfaction: Participants complete self-assessment questionnaires regarding perceived efficacy, tolerability, and cosmetic acceptability of the product.[10][18]

-

-

Statistical Analysis: Changes from baseline in lesion counts, IGA scores, and instrumental measurements are analyzed using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test). A p-value of <0.05 is typically considered statistically significant.[5][10]

References

- 1. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Clinical evidence on the efficacy and safety of an antioxidant optimized 1.5% salicylic acid (SA) cream in the treatment of facial acne: an open, baseline-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. This compound, 85252-25-1 [thegoodscentscompany.com]

- 8. teachnlearnchem.com [teachnlearnchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Clinical Efficacy of a Salicylic Acid–Containing Gel on Acne Management and Skin Barrier Function: A 21‐Day Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. paulaschoice.co.uk [paulaschoice.co.uk]

- 13. cir-safety.org [cir-safety.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. discoveryjournals.org [discoveryjournals.org]

- 17. mdpi.com [mdpi.com]

- 18. jcadonline.com [jcadonline.com]

An In-depth Technical Guide to 8-methylnonyl 2-hydroxybenzoate (Isodecyl Salicylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-methylnonyl 2-hydroxybenzoate, more commonly known as isodecyl salicylate (B1505791), is the ester formed from salicylic (B10762653) acid and isodecyl alcohol. It is a member of the broader salicylate family, a class of compounds known for its therapeutic effects, most notably embodied by acetylsalicylic acid (aspirin). While isodecyl salicylate is predominantly utilized in the cosmetics and personal care industry as a skin-conditioning agent, its chemical nature as a salicylate ester warrants a closer examination of its physicochemical properties, synthesis, and biological context for researchers and drug development professionals. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its synthesis, known functions, and toxicological profile, while also contextualizing it within the well-understood pharmacology of the salicylate class.

Physicochemical Properties

This compound is an oily liquid characterized by its long alkyl chain, which imparts significant lipophilicity. This property is crucial for its function in cosmetic formulations, allowing for effective skin penetration and emollient properties. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | 8-methylnonyl 2-hydroxybenzoate | [1] |

| Synonyms | This compound, Keratoplast, Dermol IDSA | [1][2] |

| CAS Number | 85252-25-1 | [1] |

| Molecular Formula | C17H26O3 | [1] |

| Molecular Weight | 278.4 g/mol | [1] |

| Boiling Point | 362.66 °C (estimated) | [2] |

| Flash Point | 138.40 °C (estimated) | [2] |

| Water Solubility | 0.07222 mg/L at 25 °C (estimated) | [2] |

| LogP (o/w) | 6.833 (estimated) | [2] |

Synthesis of 8-methylnonyl 2-hydroxybenzoate

The synthesis of this compound is typically achieved through the Fischer esterification of salicylic acid with isodecyl alcohol (8-methylnonan-1-ol), in the presence of an acid catalyst. This reaction is a cornerstone of organic synthesis for producing esters from carboxylic acids and alcohols.

Experimental Protocol: Fischer Esterification

Materials:

-

Salicylic acid (1.0 equivalent)

-

Isodecyl alcohol (8-methylnonan-1-ol) (1.5-3.0 equivalents)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents) or another acid catalyst like p-toluenesulfonic acid.

-

Toluene or another suitable solvent capable of forming an azeotrope with water.

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid, an excess of isodecyl alcohol, and the chosen solvent (e.g., toluene).

-

Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the stirred reaction mixture.

-

Reflux: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the product. The reaction progress can be monitored by the amount of water collected. Continue reflux until no more water is collected.[3]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted salicylic acid, and finally with brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity 8-methylnonyl 2-hydroxybenzoate.

Synthesis Workflow

Caption: A workflow diagram illustrating the synthesis of this compound.

Known Biological and Cosmetic Functions

In the realm of cosmetics and dermatology, this compound is valued for several key functions:

-

Skin-Conditioning Agent: Its primary role is to impart a smooth, soft feel to the skin.[5] The long, branched alkyl chain contributes to its emollient properties.

-

Antistatic Agent: It helps to reduce static electricity on the skin and hair.[5]

-

Keratoplastic Activity: Some sources suggest it has keratoplastic properties, which means it helps to normalize the process of keratinization, thereby improving the skin's protective barrier.[2]

-

Gentle Exfoliation: As a salicylate, it may possess mild keratolytic (exfoliating) properties, helping to remove dead skin cells and unclog pores. This makes it a gentler alternative to salicylic acid for sensitive skin.

Toxicological Profile

The safety of this compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel, which has concluded that it is safe for use in cosmetics under current practices of use and concentration, provided the formulation is non-irritating and non-sensitizing.[1][6]

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity | No toxicity observed at levels as high as 4.83 g/kg | Rat | [7] |

| Subchronic Oral Toxicity | No toxicity observed with 0.5% in diet for 15 weeks | Rat | [7] |

| Skin Irritation | Not irritating when applied at 500 mg in 0.5 ml | Not specified | [6] |

| Ocular Irritation | Not an ocular irritant | Not specified |

Broader Context: The Salicylate Class of Compounds

While specific pharmacological studies on this compound are scarce, its chemical structure places it within the well-researched family of salicylates. The parent compound, salicylic acid, and its famous derivative, aspirin, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.

General Mechanism of Action of Salicylates

COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting these enzymes, salicylates reduce the production of prostaglandins, thereby mitigating the inflammatory response.

It is plausible that this compound, due to its salicylate moiety, could exhibit some degree of COX inhibition. However, its large, lipophilic alkyl chain would significantly alter its pharmacokinetic and pharmacodynamic properties compared to smaller salicylates like aspirin. Its primary application on the skin suggests that any such activity would be localized.

Caption: General signaling pathway for the anti-inflammatory action of salicylates.

Future Perspectives for Research and Development

The current body of knowledge on 8-methylnonyl 2-hydroxybenzoate is largely confined to its role in cosmetology. There is a clear lack of research into its potential systemic or localized pharmacological activities. For drug development professionals, this presents several avenues for future investigation:

-

Topical Anti-inflammatory Activity: Given its salicylate structure and excellent skin compatibility, quantitative studies to determine its potency as a topical COX inhibitor could be valuable. This could position it as a potential active ingredient for localized inflammatory conditions of the skin.

-

Drug Delivery: The lipophilic nature of this compound makes it an interesting candidate for use as a penetration enhancer or as a component in novel topical drug delivery systems.

-

Pharmacokinetics: Studies on the percutaneous absorption, metabolism, and systemic exposure following topical application are needed to fully characterize its safety profile and potential for systemic effects.

Conclusion

8-methylnonyl 2-hydroxybenzoate is a well-characterized ingredient within the cosmetics industry, valued for its skin-conditioning and emollient properties, with a favorable safety profile for topical use. While it belongs to the pharmacologically significant salicylate family, its specific biological activities beyond the skin surface have not been extensively explored. For the scientific and drug development community, this compound represents a molecule with a known safety profile for topical application and a chemical structure that suggests the potential for localized anti-inflammatory effects. Future research is required to elucidate these potential therapeutic applications and to fully understand its pharmacological profile.

References

- 1. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 85252-25-1 [thegoodscentscompany.com]

- 3. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. guidechem.com [guidechem.com]

- 6. cir-safety.org [cir-safety.org]

- 7. cir-safety.org [cir-safety.org]

Isodecyl Salicylate: A Technical Guide to its Mechanism of Action in the Skin

Disclaimer: Scientific literature specifically detailing the mechanism of action of isodecyl salicylate (B1505791) in the skin is limited. This document synthesizes available information on isodecyl salicylate and related salicylate esters, and extrapolates a hypothesized mechanism based on the well-documented actions of its principal metabolite, salicylic (B10762653) acid. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Overview

This compound is the ester of salicylic acid and isodecyl alcohol (specifically, 8-methylnonyl alcohol)[1][2]. In cosmetic and dermatological formulations, it is primarily utilized as a skin-conditioning agent, emollient, and plasticizer, valued for its ability to improve the tactile feel of products[3][4][5][6]. While direct, in-depth studies on its specific biochemical interactions within the skin are scarce, its chemical structure provides a strong basis for a hypothesized mechanism of action.

The prevailing hypothesis is that this compound functions as a pro-drug. Upon topical application, it penetrates the stratum corneum and is subsequently hydrolyzed by esterases present in the skin to yield salicylic acid and isodecyl alcohol[7][8][9][10]. The primary pharmacological effects are therefore attributed to the actions of salicylic acid, a compound with extensively studied keratolytic and anti-inflammatory properties[11][12][13]. This guide will explore this hypothesized pathway, detailing the skin penetration of salicylate esters and the molecular mechanisms of salicylic acid.

Hypothesized Mechanism: Skin Penetration and Hydrolysis

The efficacy of this compound is predicated on its ability to reach the viable epidermis and dermis. As a lipophilic ester, it is expected to penetrate the lipid-rich stratum corneum[14]. Within the skin, endogenous esterase enzymes are responsible for cleaving the ester bond, releasing salicylic acid to exert its effects[7].

Quantitative Data: Skin Absorption of Salicylate Esters

| Compound (Applied as 0.5% in cream) | Condition | Absorbed Dose (% of Applied Dose, Mean ± SE) |

| Ethyl Salicylate | Unoccluded | 12.0 ± 1.0 |

| Occluded | 24.7 ± 1.3 | |

| (Z)-3-hexenyl salicylate | Unoccluded | 7.28 ± 0.52 |

| Occluded | 11.1 ± 0.7 | |

| Pentyl Salicylate | Unoccluded | 4.43 ± 0.48 |

| Occluded | 7.52 ± 0.63 | |

| Data adapted from an in-vitro study on human skin over 24 hours. Absorbed dose includes the parent ester and its hydrolysis product, salicylic acid.[15] |

Experimental Protocol: In Vitro Skin Permeation Assay

The Franz diffusion cell assay is a standard method for evaluating the percutaneous absorption of topical compounds.

-

Skin Preparation: Human or porcine skin is harvested and dermatomed to a thickness of approximately 500 µm. The skin is then mounted onto Franz diffusion cells, separating the donor and receptor chambers.

-

Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and maintained at 32-37°C to simulate physiological conditions. The fluid is continuously stirred.

-

Compound Application: A precise dose of the formulation containing the test compound (e.g., this compound) is applied to the surface of the stratum corneum in the donor chamber.

-

Sampling: At predetermined time intervals over 24-48 hours, aliquots of the receptor fluid are withdrawn and replaced with fresh fluid.

-

Analysis: The concentration of the parent compound and any metabolites (e.g., salicylic acid) in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection[7][16].

-

Mass Balance: At the end of the experiment, the skin surface is washed, and the different skin layers (stratum corneum, epidermis, dermis) and the receptor fluid are analyzed to determine the distribution and total penetration of the compound.

Pharmacodynamics of the Active Moiety: Salicylic Acid

Once released, salicylic acid exerts its well-characterized effects on the skin, primarily through two mechanisms: desmolytic/keratolytic action and anti-inflammatory action.

Desmolytic and Keratolytic Effects

Salicylic acid is a highly effective exfoliating agent. Rather than being truly "keratolytic" (keratin-destroying), its mechanism is more accurately described as "desmolytic." It works by disrupting the intercellular cement and desmosomes (protein bridges) that hold corneocytes together in the stratum corneum[17][18]. This loosening of cell-to-cell cohesion facilitates the shedding of the outermost layers of skin, preventing pore clogging and promoting a smoother skin texture[11][19].

Anti-inflammatory Effects

Salicylic acid possesses significant anti-inflammatory properties mediated through multiple pathways.[12]

-

Inhibition of Prostaglandin (B15479496) Synthesis: While salicylic acid is a weak direct inhibitor of cyclooxygenase (COX) enzymes compared to aspirin, it effectively reduces the synthesis of pro-inflammatory prostaglandins.[20][21] It achieves this primarily by suppressing the gene expression and transcriptional activation of COX-2, the inducible enzyme responsible for prostaglandin production at sites of inflammation.[12][22]

-

Modulation of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. Salicylic acid has been shown to inhibit the NF-κB signaling pathway.[12][23] This can occur through the direct inhibition of IκB kinase β (IKKβ), which prevents the phosphorylation and degradation of IκB, the inhibitory protein that holds NF-κB inactive in the cytoplasm.[24][25]

Experimental Protocol: Assessing Anti-Inflammatory Activity in Macrophages

This protocol describes a general method to evaluate the anti-inflammatory effects of a compound on cultured immune cells.

-

Cell Culture: Murine or human macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media until they reach a suitable confluence.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., salicylic acid as a positive control, or the test salicylate ester) for a defined period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture media. A vehicle control group (no LPS) and a stimulated control group (LPS only) are included.

-

Incubation: The cells are incubated for a period sufficient to allow for gene expression and protein synthesis (e.g., 6-24 hours).

-

Analysis of Inflammatory Markers:

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, PGE₂) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Gene Expression: Cells are lysed, and RNA is extracted. The expression levels of genes like COX-2, TNF-α, and IL-6 are measured using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Protein Analysis: Cell lysates can be analyzed via Western Blot to assess the phosphorylation status of key signaling proteins like IκB and NF-κB.

-

Conclusion

The mechanism of action for this compound in the skin is best understood through a pro-drug model. It is hypothesized to penetrate the stratum corneum, after which it is hydrolyzed by cutaneous esterases to release salicylic acid. The resulting pharmacological activity is then attributable to the well-documented desmolytic and anti-inflammatory properties of salicylic acid, which include the disruption of intercellular corneocyte adhesion, suppression of COX-2 gene expression, and inhibition of the pro-inflammatory NF-κB signaling pathway. While this provides a robust theoretical framework, further research involving direct quantitative analysis of this compound's skin penetration, hydrolysis rate, and specific effects on skin cells is necessary to fully elucidate its precise mechanism and confirm these hypotheses.

References

- 1. ewg.org [ewg.org]

- 2. This compound, 85252-25-1 [thegoodscentscompany.com]

- 3. This compound|CAS 85252-25-1|Supplier [benchchem.com]

- 4. This compound (Explained + Products) [incidecoder.com]

- 5. incibeauty.com [incibeauty.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry 211 Experiment 3 [home.miracosta.edu]

- 9. Preparation of Salicylic Acid By Hydrolysis of Methyl Salicylate .pdf [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Salicylic acid - Wikipedia [en.wikipedia.org]

- 12. us.typology.com [us.typology.com]

- 13. What is the mechanism of Salicylic acid? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. In vitro human skin absorption of ethyl salicylate, pentyl salicylate, and (Z)-3-hexenyl salicylate from topical formulations: Effects on permeation and distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cir-safety.org [cir-safety.org]

- 17. droracle.ai [droracle.ai]

- 18. us.typology.com [us.typology.com]

- 19. "Keratolytic" effect of salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Salicylic acid inhibition of the irreversible effect of acetylsalicyclic aicd on prostaglandin synthetase may be due to competition for the enzyme cationic binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. Aspirin - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

isodecyl salicylate biological activity and effects

An In-Depth Technical Guide to the Biological Activity and Effects of Isodecyl Salicylate (B1505791)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl salicylate, an ester of salicylic (B10762653) acid and isodecyl alcohol, is a compound primarily utilized in the cosmetics and personal care industry as a skin-conditioning and antistatic agent.[1][2][3] As a member of the salicylate family, its biological activities are of significant interest to researchers in dermatology, pharmacology, and drug development. Salicylates are a well-established class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties, with aspirin (B1665792) (acetylsalicylic acid) being the most recognized example.

This technical guide provides a comprehensive overview of the known and inferred biological activities and effects of this compound. Due to the limited volume of research focused specifically on this compound's dynamic biological effects, this paper will extrapolate much of its potential activity from the broader scientific understanding of salicylate esters. This includes an examination of its physicochemical properties, dermal pharmacokinetics, mechanisms of action, and toxicological profile. This document will also present detailed experimental protocols for key assays relevant to the study of this and similar compounds, along with structured data tables and diagrams to facilitate understanding and further research.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior, particularly in topical applications where its interaction with the skin barrier is of primary importance. As an ester with a long, branched alkyl chain, this compound is significantly more lipophilic than its parent compound, salicylic acid. This high lipophilicity, indicated by its large estimated logP value, governs its solubility and partitioning behavior, which in turn affects its formulation, skin penetration, and biological activity.

| Property | Value | Source(s) |

| Chemical Name | 8-methylnonyl 2-hydroxybenzoate | [4] |

| CAS Number | 85252-25-1 | [4][5][6][7] |

| Molecular Formula | C₁₇H₂₆O₃ | [4][5][8] |

| Molecular Weight | 278.39 g/mol | [8] |

| logP (o/w) | 6.833 - 7.6 (estimated) | [9][10][11] |

| Water Solubility | 0.07222 mg/L @ 25°C (estimated) | [9] |

| Appearance | Not specified (typically oily liquid) | - |

| Boiling Point | 362.66 °C @ 760.00 mm Hg (estimated) | [9] |

Dermal Pharmacokinetics: Absorption and Metabolism

Upon topical application, this compound is expected to act as a prodrug. Its high lipophilicity facilitates partitioning into the stratum corneum, the outermost layer of the skin. Once within the viable epidermis and dermis, it is anticipated to be hydrolyzed by cutaneous esterases to release salicylic acid, the active therapeutic moiety. The rate and extent of this bioconversion are critical determinants of its local biological effects.

Percutaneous Absorption

The absorption of salicylate esters through the skin is influenced by several factors, including the compound's lipophilicity, the formulation vehicle, and the condition of the skin. The long isodecyl chain of this compound increases its lipophilicity, which generally enhances penetration through the stratum corneum. However, very high lipophilicity can sometimes lead to retention within the stratum corneum, potentially limiting deeper penetration.

Studies on other salicylate esters provide insight into the expected absorption profile of this compound. For instance, the choice of vehicle (e.g., cream vs. an ethanol/water solution) and the use of occlusion can significantly alter the percentage of the applied dose that is absorbed.

| Salicylate Ester | Vehicle | Occlusion | Absorbed Dose (% of Applied) | Source(s) |

| Ethyl Salicylate | 0.5% Cream | Unoccluded | 12.0 ± 1.0 | |

| Occluded | 24.7 ± 1.3 | |||

| (Z)-3-Hexenyl Salicylate | 0.5% Cream | Unoccluded | 7.28 ± 0.52 | |

| Occluded | 11.1 ± 0.7 | |||

| Pentyl Salicylate | 0.5% Cream | Unoccluded | 4.43 ± 0.48 | |

| Occluded | 7.52 ± 0.63 | |||

| 0.5% Ethanol/Water | Unoccluded | 8.26 ± 0.31 | ||

| Occluded | 16.1 ± 0.7 |

Metabolism in the Skin

The primary metabolic pathway for salicylate esters in the skin is hydrolysis to salicylic acid. This conversion is catalyzed by esterases present in viable skin layers. The released salicylic acid is then responsible for the observed pharmacological effects.

Dermal absorption and metabolism of this compound.

Biological Activities and Mechanism of Action

The biological activity of this compound is intrinsically linked to its hydrolysis product, salicylic acid. Salicylates exert their effects through several mechanisms, the most prominent being the inhibition of prostaglandin (B15479496) synthesis.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory mechanism of salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

Salicylic acid is known to inhibit both COX-1 and COX-2. This inhibition reduces the local production of prostaglandins, thereby mitigating the inflammatory response. Some evidence also suggests that salicylates can suppress the transcription of the COX-2 gene, further reducing the inflammatory cascade.

Prostaglandin synthesis pathway and salicylate inhibition.

Other Potential Mechanisms of Action

Beyond COX inhibition, salicylates may exert anti-inflammatory effects through other pathways:

-

NF-κB Inhibition: Salicylates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes.

-

Adenosine (B11128) Release: At therapeutic concentrations, salicylates can induce the release of adenosine, which has its own anti-inflammatory properties mediated through adenosine receptors.

Keratolytic Activity

Salicylic acid is well-known for its keratolytic properties, meaning it can soften and slough off the outer layer of the skin. This action is beneficial for exfoliation, unclogging pores, and treating certain skin conditions. As a prodrug, this compound can deliver salicylic acid to the skin to exert these effects in a potentially more controlled or sustained manner.

Toxicological Profile

This compound has been evaluated for its safety in cosmetic applications and has been found to have a low toxicity profile. The Cosmetic Ingredient Review (CIR) Expert Panel concluded that it is safe as used in cosmetics when formulated to be non-irritating and non-sensitizing.

| Test | Species | Result | Source(s) |

| Acute Oral Toxicity | Rat | LD₅₀ > 4.83 g/kg (No toxicity observed at this level) | |

| Dermal Irritation | Rabbit | Not irritating | |

| Ocular Irritation | Rabbit | Not an irritant | |

| Genotoxicity | Various assays | Generally negative |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological activity and safety of salicylate esters like this compound.

In Vitro Skin Permeation using Franz Diffusion Cells

This protocol outlines the measurement of a substance's absorption through a skin membrane.

-

Objective: To quantify the percutaneous absorption and flux of the test substance.

-

Apparatus: Franz-type diffusion cells, water bath with circulator, magnetic stirrers, HPLC system.

-

Membrane: Excised human or porcine skin, dermatomed to a uniform thickness (e.g., 500 µm).

-

Procedure:

-

Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

-

Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed) and ensure no air bubbles are trapped beneath the skin.

-

Maintain the temperature of the receptor fluid at 32°C to mimic skin surface temperature.

-

Apply a precise amount of the test formulation (containing this compound) to the skin surface in the donor chamber.

-

At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

-

After each sample collection, replace the withdrawn volume with fresh, pre-warmed receptor fluid.

-

At the end of the experiment, analyze the concentration of the test substance (and its metabolites, like salicylic acid) in the collected samples using a validated HPLC method.

-

Calculate the cumulative amount of the substance permeated per unit area over time and determine the steady-state flux.

-

Workflow for in vitro skin permeation study.

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a general method to screen for COX-1 and COX-2 inhibitory activity.

-

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test substance against COX-1 and COX-2.

-

Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), assay buffer, test substance (e.g., salicylic acid, as this compound would need to be hydrolyzed first), known inhibitors (for positive controls), ELISA kit for prostaglandin E₂ (PGE₂).

-

Procedure:

-

In a multi-well plate, add the assay buffer, heme cofactor, and the enzyme (either COX-1 or COX-2).

-

Add various concentrations of the test substance to the wells. Include wells with no inhibitor (vehicle control) and a known inhibitor (positive control).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a short, precise period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a stannous chloride solution or acid).

-

Quantify the amount of PGE₂ produced in each well using an ELISA kit.

-

Calculate the percentage of inhibition for each concentration of the test substance relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

-

Acute Toxicity and Irritation Testing

These studies are typically conducted according to standardized OECD guidelines.

-

Acute Oral Toxicity (OECD 420 - Fixed Dose Procedure): [12][13][14][15][16] This method involves administering the substance at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) to a small number of animals (usually rats) to identify a dose that causes evident toxicity but not mortality. Observations are made for 14 days.

-

Acute Dermal Irritation/Corrosion (OECD 404): [17][18][19][20][21] A single dose of the substance is applied to a small patch of skin on an animal (usually a rabbit) for 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals over 14 days to assess the degree and reversibility of irritation.

-

Acute Eye Irritation/Corrosion (OECD 405): [22][23][24][25][26] A single dose of the substance is applied to the conjunctival sac of one eye of an animal (usually a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specified intervals to determine the level of irritation and its reversibility.

Conclusion

This compound is a lipophilic ester of salicylic acid with a favorable safety profile, primarily used in cosmetic formulations. While direct research into its specific biological activities is limited, its mechanism of action can be confidently inferred from the extensive knowledge of the salicylate class of compounds. Upon topical application, it is expected to function as a prodrug, penetrating the stratum corneum and subsequently hydrolyzing to release salicylic acid in the viable skin layers. The liberated salicylic acid is then responsible for exerting biological effects, most notably the anti-inflammatory action through the inhibition of COX enzymes and prostaglandin synthesis. Its high lipophilicity suggests it may offer advantages in terms of skin penetration and retention, potentially providing a sustained local delivery of salicylic acid. Further research is warranted to quantify the specific dermal absorption and hydrolysis kinetics of this compound and to directly measure its effects on inflammatory markers in skin models. Such studies would provide a more complete understanding of its biological profile and could expand its potential therapeutic applications.

References

- 1. ewg.org [ewg.org]

- 2. paulaschoice.co.uk [paulaschoice.co.uk]

- 3. incibeauty.com [incibeauty.com]

- 4. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. CAS # 85252-25-1, this compound: more information. [ww.chemblink.com]

- 7. 85252-25-1 | CAS DataBase [m.chemicalbook.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound, 85252-25-1 [thegoodscentscompany.com]

- 10. This compound CAS#: 85252-25-1 [m.chemicalbook.com]

- 11. PubChemLite - this compound (C17H26O3) [pubchemlite.lcsb.uni.lu]

- 12. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 13. scribd.com [scribd.com]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 17. oecd.org [oecd.org]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. nucro-technics.com [nucro-technics.com]

- 20. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 21. oecd.org [oecd.org]

- 22. nucro-technics.com [nucro-technics.com]

- 23. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 24. oecd.org [oecd.org]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Synthesis and Scientific Profile of Isodecyl Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl salicylate (B1505791), the ester of salicylic (B10762653) acid and isodecyl alcohol, is a compound primarily utilized in the cosmetics industry as a skin-conditioning agent, emollient, and plasticizer. While not a therapeutic drug in the classical sense, its synthesis and properties are of significant interest to researchers in dermatology, cosmetic science, and formulation chemistry. This technical guide provides an in-depth overview of the historical context of salicylate esters, the synthetic routes to isodecyl salicylate, detailed experimental protocols, and its known physicochemical and biological properties. Quantitative data are presented in tabular format for clarity, and key chemical pathways and experimental workflows are visualized using diagrams.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader history of salicylic acid and its esters. Salicylic acid itself has been known for centuries for its medicinal properties, famously derived from willow bark. The esterification of salicylic acid to produce various salicylate esters was a significant development in the late 19th and early 20th centuries, aimed at modifying its properties for different applications. While the specific discovery of this compound is not well-documented as a singular historical event, its development can be understood as part of the ongoing effort to create novel esters with desirable physical and chemical properties for industrial applications, particularly in the cosmetics and personal care sectors.

The primary synthetic route to this compound is through the Fischer esterification of salicylic acid with isodecyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water produced during the reaction.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in formulations and for its analysis.

| Property | Value |

| Molecular Formula | C₁₇H₂₆O₃ |

| Molecular Weight | 278.39 g/mol |

| CAS Number | 85252-25-1 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~350-370 °C (estimated) |

| Solubility | Insoluble in water; soluble in organic solvents |

| Refractive Index | ~1.49 - 1.51 |

Synthesis of this compound

The synthesis of this compound is a straightforward application of the Fischer esterification reaction. The general reaction scheme is depicted below.

Detailed Experimental Protocol (Representative)

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials:

-

Salicylic acid (1.0 eq)

-

Isodecyl alcohol (1.2 eq)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)

-

Toluene (as solvent and for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for purification (e.g., chromatography column)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add salicylic acid, isodecyl alcohol, and toluene.

-

Slowly add the catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

-

Once the reaction is complete (no more water is collected or TLC indicates consumption of starting material), cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

A workflow for the synthesis and purification is shown below.

Spectroscopic Characterization (Expected)

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the salicylate moiety, the protons of the isodecyl chain, and the phenolic hydroxyl group.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (4H) | 6.8 - 7.8 | Multiplets |

| -OCH₂- (2H) | ~4.3 | Triplet |

| Isodecyl chain (-CH₂-, -CH-) | 0.8 - 1.8 | Multiplets |

| Isodecyl terminal -CH₃ (6H) | ~0.9 | Doublet |

| Phenolic -OH (1H) | 9.0 - 11.0 | Singlet (broad) |

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the isodecyl chain.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | ~170 |

| Aromatic C-O | ~161 |

| Aromatic C-H | 117 - 136 |

| Aromatic C-CO | ~112 |

| -OCH₂- | ~66 |

| Isodecyl chain | 20 - 40 |

4.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (phenolic) | 3100 - 3300 (broad) |

| C-H (aliphatic) | 2850 - 2960 |

| C=O (ester) | 1680 - 1720 |

| C=C (aromatic) | 1450 - 1600 |

| C-O (ester) | 1200 - 1300 |

4.4. Mass Spectrometry

In mass spectrometry with electron ionization (EI-MS), the molecular ion peak (M⁺) would be expected at m/z = 278. Key fragmentation patterns would likely involve the loss of the isodecyl chain and cleavage of the ester bond, leading to a prominent peak corresponding to the salicylic acid fragment at m/z = 120.

Mechanism of Action in Skin Conditioning

This compound's primary role in cosmetics is as a skin-conditioning agent and emollient. The salicylic acid moiety is known for its keratolytic properties, meaning it helps to soften and slough off the outer layer of skin cells. This action is believed to contribute to a smoother skin texture and the unclogging of pores. The long, branched isodecyl chain provides emollient properties, helping to form a protective layer on the skin that reduces water loss and improves skin feel.

A simplified representation of its proposed mechanism of action on the skin is provided below.

Conclusion

This compound is a synthetically accessible ester with valuable properties for the cosmetics industry. Its synthesis via Fischer esterification is a well-established and scalable process. The compound's dual functionality, with the salicylate moiety providing keratolytic effects and the isodecyl chain imparting emollience, makes it an effective skin-conditioning agent. While it is not a primary focus of pharmaceutical research, a thorough understanding of its synthesis, characterization, and mechanism of action is crucial for formulation scientists and researchers in related fields. This guide provides a foundational overview of these aspects to support further research and development.

isodecyl salicylate physical and chemical characteristics

Introduction

Isodecyl salicylate (B1505791), with the CAS number 85252-25-1, is the ester formed from the reaction of salicylic (B10762653) acid and isodecyl alcohol.[1] It is primarily utilized in the cosmetics industry as an antistatic agent and a skin-conditioning agent.[2][3][4] Its emollient properties contribute to skin softening and enhance the spreadability of topical formulations.[5][6] This technical guide provides a comprehensive overview of the physical and chemical characteristics of isodecyl salicylate, detailed experimental protocols for its synthesis and analysis, and a summary of its known chemical reactivity.

Physical and Chemical Characteristics

This compound is a derivative of salicylic acid, a well-known beta-hydroxy acid.[7] The addition of the isodecyl group, a branched ten-carbon alkyl chain, significantly influences its physical properties, rendering it more oil-soluble and suitable for cosmetic formulations.[5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₆O₃ | [8][9] |

| Molecular Weight | 278.4 g/mol | [8][9] |

| IUPAC Name | 8-methylnonyl 2-hydroxybenzoate | [8] |

| Synonyms | Keratoplast, EDESAL, DERMOL IDSA | [8] |

| Boiling Point | 362.66 °C (estimated at 760 mm Hg) | [2] |

| Flash Point | 138.40 °C (estimated) | [2] |

| Solubility in Water | 0.07222 mg/L at 25 °C (estimated) | [2] |

| LogP (o/w) | 6.833 (estimated) | [2][10] |

Experimental Protocols

1. Synthesis of this compound via Fischer Esterification

The primary method for synthesizing this compound is through the Fischer esterification of salicylic acid with isodecyl alcohol.[5] This acid-catalyzed reaction is a standard procedure for the formation of esters.

-

Materials:

-

Salicylic acid

-

Isodecyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

Toluene or xylene (for azeotropic water removal)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Organic solvent for extraction (e.g., dichloromethane)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid and a molar excess of isodecyl alcohol in toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux (typically between 80-120°C).[5] Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.

-

After cooling to room temperature, neutralize the reaction mixture by washing with a saturated sodium bicarbonate solution in a separatory funnel.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or column chromatography to achieve a purity of over 98%.[5]

-

2. Analytical Validation

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are employed to determine the purity of the final product and to identify any byproducts, such as residual salicylic acid.[5]

-

Spectroscopic Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will show characteristic peaks for the hydroxyl group, the ester carbonyl group, and the aromatic ring.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons in the isodecyl and salicylate moieties.[11]

-

Chemical Reactivity

This compound can undergo several chemical reactions, primarily involving the ester functional group.

-

Hydrolysis: In the presence of an acid or base catalyst and water, this compound can be hydrolyzed back to its parent compounds: salicylic acid and isodecyl alcohol.[5] This is the reverse of the esterification reaction.

Mandatory Visualizations

Caption: Synthesis and purification workflow for this compound.

Caption: Hydrolysis of this compound.

Caption: Analytical workflow for this compound validation.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[2][8] The Cosmetic Ingredient Review (CIR) Panel concluded that this compound is safe for use in cosmetics when formulated to be non-irritating and non-sensitizing.[8] However, as with any chemical, appropriate laboratory safety precautions should be taken, including the use of personal protective equipment. A detailed Safety Data Sheet (SDS) should be consulted before handling.[9]

References

- 1. ewg.org [ewg.org]

- 2. This compound, 85252-25-1 [thegoodscentscompany.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. specialchem.com [specialchem.com]

- 5. This compound|CAS 85252-25-1|Supplier [benchchem.com]

- 6. This compound (Explained + Products) [incidecoder.com]

- 7. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C17H26O3 | CID 9860461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound CAS#: 85252-25-1 [m.chemicalbook.com]

- 11. files.core.ac.uk [files.core.ac.uk]

Isodecyl Salicylate: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of isodecyl salicylate (B1505791), a common ingredient in cosmetic and personal care formulations. This document details its solubility in various solvent systems, outlines established experimental protocols for solubility determination, and presents a conceptual workflow for these procedures.

Core Concepts and Solubility Profile

Isodecyl salicylate is the ester of isodecyl alcohol and salicylic (B10762653) acid. Its chemical structure, featuring a bulky, branched alkyl chain, renders it highly lipophilic and hydrophobic. This characteristic is central to its function as a skin-conditioning agent and emollient in topical products. The branched nature of the isodecyl group enhances its miscibility with a wide range of non-polar substances and improves its ability to form a protective, hydrating layer on the skin.[1]

Data Presentation: Solubility of this compound in Various Solvents

The following table summarizes the expected solubility profile of this compound based on available data and chemical principles.

| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |

| Aqueous Solvents | Water | Insoluble (0.07222 mg/L @ 25 °C)[2] | The large, non-polar isodecyl group dominates the molecule, making it incompatible with the polar hydrogen-bonding network of water. |

| Polar Protic Solvents | Ethanol, Isopropanol | Likely Soluble/Miscible | While the molecule is predominantly non-polar, the hydroxyl and ester groups can interact with the hydroxyl groups of short-chain alcohols, allowing for some degree of solubility. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Likely Soluble/Miscible | The polarity of these solvents is sufficient to interact with the ester and hydroxyl moieties of this compound, while their organic nature accommodates the long alkyl chain. |

| Non-Polar/Lipophilic Solvents | Mineral Oil, Isopropyl Myristate, Caprylic/Capric Triglyceride, Silicones | Highly Miscible | As a lipophilic substance, this compound readily mixes with other oils, esters, and non-polar cosmetic ingredients.[1] This is a key property for its use in emulsions and anhydrous formulations. |

| Glycols | Propylene Glycol, Glycerin | Limited to Moderate Solubility | The solubility in glycols is expected to be lower than in less polar organic solvents due to the increased polarity and hydrogen bonding capacity of glycols. |

Experimental Protocols for Solubility Determination

Standardized methods are crucial for accurately determining the solubility of a substance. The following protocols are widely accepted and applicable for assessing the solubility of this compound.

OECD Guideline 105: Water Solubility

For determining the very low water solubility of this compound, the Column Elution Method described in OECD Guideline 105 is appropriate for substances with solubility below 10⁻² g/L.

Methodology:

-